molecular formula C23H20N2O2S2 B11081424 3-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(benzyloxy)phenyl]propanamide

3-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(benzyloxy)phenyl]propanamide

Cat. No.: B11081424
M. Wt: 420.6 g/mol
InChI Key: CTZPKXBPDDLJJI-UHFFFAOYSA-N
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Description

    3-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(benzyloxy)phenyl]propanamide: is a compound with a complex structure, combining benzothiazole and phenyl moieties.

  • Benzothiazole is a heterocyclic aromatic compound containing both sulfur and nitrogen atoms in its ring system.
  • The presence of the phenyl group and the benzyloxy substituent adds further complexity to the molecule.
  • This compound may have interesting properties due to its structural features, making it relevant for various applications.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production Methods:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The compound’s mechanism of action would require further research.
    • Investigate its binding to specific molecular targets (enzymes, receptors) and associated signaling pathways.
  • Comparison with Similar Compounds

      Similar Compounds:

    Remember that this information is based on available literature, and further studies may reveal additional insights

    Properties

    Molecular Formula

    C23H20N2O2S2

    Molecular Weight

    420.6 g/mol

    IUPAC Name

    3-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-phenylmethoxyphenyl)propanamide

    InChI

    InChI=1S/C23H20N2O2S2/c26-22(14-15-28-23-25-20-8-4-5-9-21(20)29-23)24-18-10-12-19(13-11-18)27-16-17-6-2-1-3-7-17/h1-13H,14-16H2,(H,24,26)

    InChI Key

    CTZPKXBPDDLJJI-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCSC3=NC4=CC=CC=C4S3

    Origin of Product

    United States

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